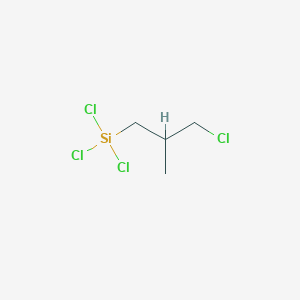

Trichloro(3-chloro-2-methylpropyl)silane

Description

Trichloro(3-chloro-2-methylpropyl)silane is an organosilicon compound characterized by a branched alkyl chain substituted with chlorine atoms. These compounds are critical intermediates in synthesizing silicone polymers, silane coupling agents, and hydrophobic coatings .

Properties

CAS No. |

18142-53-5 |

|---|---|

Molecular Formula |

C4H8Cl4Si |

Molecular Weight |

226 g/mol |

IUPAC Name |

trichloro-(3-chloro-2-methylpropyl)silane |

InChI |

InChI=1S/C4H8Cl4Si/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |

InChI Key |

VVUUXYGSBMJAHC-UHFFFAOYSA-N |

SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

Canonical SMILES |

CC(C[Si](Cl)(Cl)Cl)CCl |

Other CAS No. |

18142-53-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities with related silanes:

*Calculated based on atomic masses.

Reactivity and Catalytic Performance

- Hydrosilylation Efficiency : Trichloro(3-chloropropyl)silane achieves 93% yield in Rh-catalyzed reactions, outperforming Pt catalysts due to suppressed by-product formation . The methyl group in the target compound may further modify transition-metal catalyst interactions, though experimental data are needed.

- Hydrolysis Sensitivity : Chloroalkyl substituents increase hydrolysis rates compared to alkoxy-substituted silanes (e.g., (3-chloropropyl)trimethoxysilane ). The branched structure of the target compound could slow hydrolysis, enhancing shelf stability.

Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrosilylation is catalyzed by platinum-based systems, typically chloroplatinic acid (H₂PtCl₆), in combination with tertiary amines such as tributylamine. The reaction mechanism involves:

-

Activation : Platinum complexes facilitate the oxidative addition of HSiCl₃ to the catalyst.

-

Alkene coordination : The chlorinated alkene binds to the platinum center.

-

Insertion : The Si–H bond adds across the alkene’s double bond, forming the anti-Markovnikov product.

Critical parameters include:

-

Molar ratio of HSiCl₃ to alkene : Excess alkene (1.1–1.5:1 alkene:HSiCl₃) minimizes unreacted HSiCl₃, reducing byproducts like propyltrichlorosilane.

-

Catalyst loading : Platinum concentrations of 10⁻⁴–10⁻⁶ mol/mol HSiCl₃ balance activity and cost.

Catalytic Systems and Optimization

Platinum-Amine Catalysts

The patent CN1040538C highlights the efficacy of chloroplatinic acid paired with tributylamine or tripropylamine. For this compound, similar systems would likely apply:

| Catalyst Component | Role | Optimal Molar Ratio (Pt:Amine) |

|---|---|---|

| Chloroplatinic acid | Activates Si–H bond | 1.0:0.5–1.0:1.0 |

| Tributylamine | Stabilizes Pt complex |

Key Findings :

Temperature and Feed Rate Control

Hydrosilylation is exothermic, necessitating precise thermal management:

| Stage | Temperature Range | Purpose |

|---|---|---|

| Initiation | 25–80°C | Trigger reaction without overheating |

| Main reaction | 65–75°C | Maximize selectivity and conversion |

| Post-reaction reflux | 80–90°C | Ensure completion and byproduct removal |

Process Example :

-

Charge HSiCl₃ and 3-chloro-2-methylpropene in a 1:1.2 molar ratio.

-

Add H₂PtCl₆ (0.1 M in isopropyl alcohol) and tributylamine (0.1 M in cyclohexanone) at 1×10⁻⁵ mol Pt per mole HSiCl₃.

-

Initiate at 40°C, then maintain 70°C via controlled feed rate.

Byproduct Formation and Mitigation

Common Byproducts

Strategies for Minimization

-

Excess alkene : A 1.2:1 alkene:HSiCl₃ ratio suppresses HSiCl₃ self-addition.

-

Low-temperature initiation : Starting at 25–40°C reduces thermal degradation.

-

Short reaction times : Rapid feed rates (30–90 minutes) limit side reactions.

Alternative Synthetic Pathways

Grignard Reagent Approach

While less common for chlorinated alkylsilanes, Grignard reagents could theoretically yield the target compound:

-

Synthesize 3-chloro-2-methylpropylmagnesium chloride from 3-chloro-2-methylpropyl chloride.

-

React with silicon tetrachloride (SiCl₄):

Challenges :

-

Chlorine substituents may quench Grignard reactivity.

-

Low yields due to steric hindrance from the branched alkyl group.

Direct Chlorination of Alkylsilanes

Chlorinating pre-formed (2-methylpropyl)trichlorosilane at the 3-position could yield the target compound. However, selective radical chlorination remains technically challenging without overhalogenation.

Q & A

Q. What are the optimal synthetic routes for Trichloro(3-chloro-2-methylpropyl)silane, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Grignard reagent reactions. For example, reacting 3-chloro-2-methylpropylmagnesium bromide with silicon tetrachloride (SiCl₄) in anhydrous conditions yields the target silane. Key parameters include:

- Temperature : Maintained at 0–5°C to control exothermic reactions.

- Solvent : Dry diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis.

- Purification : Vacuum distillation (boiling point ~126°C at 10 mmHg) to isolate the product from MgBrCl byproducts .

Comparative studies show that substituting SiCl₄ with trichlorosilane (HSiCl₃) reduces side reactions but requires longer reaction times .

Q. How can researchers mitigate hydrolysis during experimental handling of this compound?

This compound is highly moisture-sensitive. Methodological safeguards include:

Q. What are the primary applications of this compound in surface modification?

The trichlorosilane group reacts with hydroxylated surfaces (e.g., glass, silicon dioxide) to form covalent Si–O bonds. Applications include:

- Hydrophobic Coatings : Self-assembled monolayers (SAMs) reduce surface energy.

- Biofunctionalization : Anchoring biomolecules (e.g., proteins) via silane-terminated linkers .

Optimization involves tuning reaction time (1–24 hours) and solvent polarity (toluene > hexane) to control monolayer density .

Advanced Research Questions

Q. How does the steric bulk of the 3-chloro-2-methylpropyl group influence reactivity compared to linear alkylsilanes?

The branched alkyl chain introduces steric hindrance, reducing nucleophilic substitution rates. For example:

- Reactivity with Amines : Reaction with primary amines (e.g., NH₃) proceeds 30% slower than with linear propyltrichlorosilanes.

- Surface Grafting : SAMs exhibit lower packing densities (0.8 molecules/nm² vs. 1.2 molecules/nm² for phenylpropyl analogs) due to steric clashes .

Contradictions arise in polar solvents, where solvation effects partially offset steric limitations .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : ¹H NMR (δ 0.8–1.5 ppm for methyl groups; δ 3.5–4.0 ppm for Si–Cl). ²⁹Si NMR shows a peak at ~20 ppm for trichlorosilanes.

- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 253.6 (C₉H₁₁Cl₃Si).

- FTIR : Si–Cl stretching at 550–600 cm⁻¹; C–Cl at 700–750 cm⁻¹ .

Discrepancies in FTIR data may arise from solvent interactions or hydrolysis byproducts .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Conflicting studies report decomposition onset temperatures ranging from 150°C to 200°C. Resolution strategies include:

Q. What role does this silane play in nanomaterial synthesis, and how can reaction conditions be optimized?

In nanoparticle (NP) fabrication, it acts as a surfactant and silicon precursor. For example:

- Silicon Nanocrystals (Si NCs) : Combine with SiCl₄ in dry toluene to form reverse micelles with SiCl₄ cores and silane shells.

- Size Control : Adjust silane/SiCl₄ ratios (e.g., 1:1 to 1:3) to tune NC diameters (3–10 nm) .

Contradictions in size distribution data may arise from sonication time variations (25–45 minutes) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Trichlorosilanes

| Compound | Reaction with NH₃ (k, L/mol·s) | SAM Density (molecules/nm²) |

|---|---|---|

| This compound | 0.12 | 0.8 |

| Trichloro(3-phenylpropyl)silane | 0.18 | 1.2 |

| Trichloropropylsilane | 0.25 | 1.5 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.